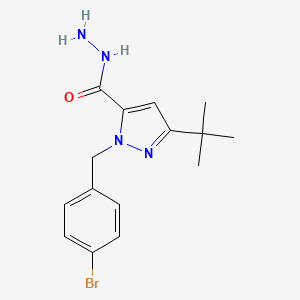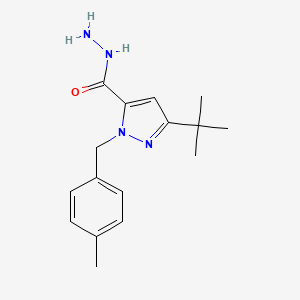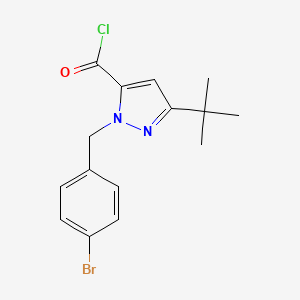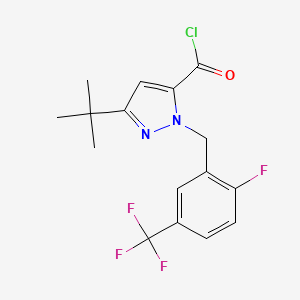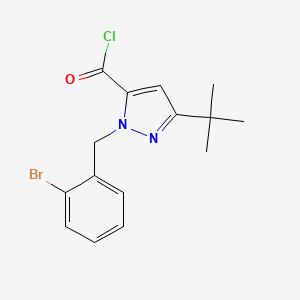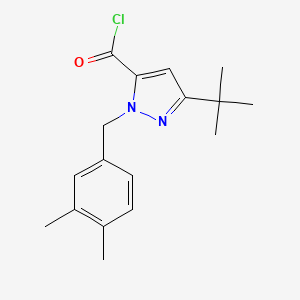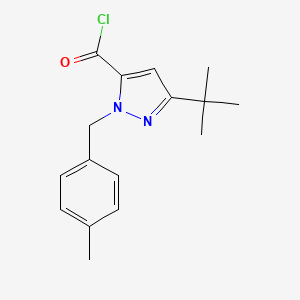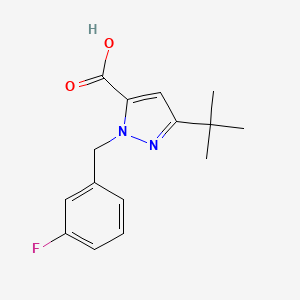
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95%) is an organic compound that has recently been studied for its potential applications in laboratory experiments. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. This compound has a wide range of applications in the field of chemistry, including drug synthesis, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzyme activities, such as the inhibition of phosphodiesterase enzymes. In addition, this compound has been shown to inhibit the activity of certain receptor proteins, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes and receptors, which may lead to the inhibition of certain biochemical processes. In addition, this compound has been shown to have some anti-inflammatory and anti-cancer effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% in laboratory experiments include its low cost and its ability to be used in a variety of reactions. In addition, this compound is relatively stable and has a low toxicity. However, this compound is not water soluble, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% research include further investigation into its potential applications in drug synthesis, materials science, and biochemistry. In addition, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research is needed to develop new methods for synthesizing this compound and to improve its water solubility.
Métodos De Síntesis
The synthesis of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% typically involves the reaction of an aromatic nitrile with an alkyl halide in the presence of a base. This reaction results in the formation of a nitrile intermediate, which is then reacted with an alkyl halide in the presence of a base. The resulting product is a substituted pyrazole-3-carboxylic acid, which can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% has been used in various scientific research applications, including drug synthesis, materials science, and biochemistry. This compound has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of materials such as polymers, nanomaterials, and catalysts. In biochemistry, this compound has been used to study the mechanism of action of various proteins, enzymes, and hormones.
Propiedades
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQYMFNNRVDJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

